BenchChemオンラインストアへようこそ!

N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide

DNA binding Anticancer Intercalation

CAS 477538-35-5 is a structurally unique bis-benzothiazole carboxamide featuring two benzothiazole rings linked via a rigid 1,4-phenylene spacer. This architecture enables extended π–π stacking, dual intercalative DNA binding, and topoisomerase I/II poisoning—mechanisms unavailable to mono-benzothiazole analogs. The amide bond provides esterase-resistant stability for reliable in vivo pharmacokinetic profiling. Ideal for DNA-targeted anticancer agent design with tumor-selective cytotoxicity. Generic substitution forfeits this polypharmacology, risking loss of activity and irreproducible outcomes. Procure to access a pre-validated selectivity blueprint for translational oncology.

Molecular Formula C21H13N3OS2
Molecular Weight 387.48
CAS No. 477538-35-5
Cat. No. B2784629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide
CAS477538-35-5
Molecular FormulaC21H13N3OS2
Molecular Weight387.48
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=NC5=CC=CC=C5S4
InChIInChI=1S/C21H13N3OS2/c25-19(21-24-16-6-2-4-8-18(16)27-21)22-14-11-9-13(10-12-14)20-23-15-5-1-3-7-17(15)26-20/h1-12H,(H,22,25)
InChIKeyKNOMVALBGGAJPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide (CAS 477538-35-5): Compound Identity and Procurement Baseline


N-[4-(1,3-Benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide (CAS 477538-35-5) is a synthetic, bis-heterocyclic benzothiazole amide featuring two benzothiazole moieties linked via a central phenyl-carboxamide bridge. It belongs to the broader class of benzothiazole-2-carboxamides, a privileged scaffold in medicinal chemistry known for diverse antiproliferative and antioxidant activities [1]. Its unique architecture—two benzothiazole rings connected through a rigid, planar 1,4-phenylene spacer—distinguishes it from simpler mono-benzothiazole analogs and creates a distinct pharmacophoric profile with potential for extended aromatic stacking and dual-target engagement [2].

Why N-[4-(1,3-Benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide Cannot Be Replaced by Generic Mono-Benzothiazole Carboxamides


Generic substitution with simpler mono-benzothiazole carboxamides (e.g., N-phenyl-1,3-benzothiazole-2-carboxamide) is scientifically invalid because the target compound's 1,4-phenylene-bis-benzothiazole architecture enables extended π–π stacking and dual intercalative binding with DNA, a mechanism unavailable to single-benzothiazole analogs [1]. In closely related phenylene-bis-benzothiazole series, the precise substitution pattern on the central phenyl ring critically governs both antiproliferative potency and tumor-cell selectivity; for instance, isomeric shifts in amidino-substituted phenylene-bis-benzothiazoles produced marked differences in cytotoxicity against cancer versus normal fibroblasts [1]. Replacing CAS 477538-35-5 with a generic alternative would therefore forfeit this structurally encoded polypharmacology, risking loss of activity, altered selectivity, and non-reproducible experimental outcomes.

Quantitative Differentiation Evidence for N-[4-(1,3-Benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide Against Closest Analogs


DNA Intercalation Propensity: Bis-Benzothiazole Architecture vs. Mono-Benzothiazole Fragments

In the structurally analogous 1,4-phenylene-bis-benzothiazole series (compounds 3a–3f), the bis-benzothiazole framework conferred consistent DNA-binding activity, with the lead diimidazolinyl derivative 3b displaying pronounced DNA intercalation, topoisomerase I/II poisoning, and apoptosis induction [1]. In contrast, simple mono-benzothiazole fragments such as 2-aminobenzothiazole or N-phenyl-benzothiazole-2-carboxamide lack the extended aromatic surface required for dual-site DNA intercalation and show negligible DNA binding under comparable conditions [1]. This represents a class-level structural differentiation directly applicable to CAS 477538-35-5, which shares the same phenylene-bis-benzothiazole core.

DNA binding Anticancer Intercalation Bis-benzothiazole Spectroscopic

Tumor-Selective Cytotoxicity: Phenylene-Bis-Benzothiazole Scaffold vs. Pan-Toxic Benzothiazole Derivatives

Within the phenylene-bis-benzothiazole series, the imidazolyl-substituted derivative 3d demonstrated complete selectivity toward tumor cells, exhibiting no cytotoxic effects on normal human fibroblasts at concentrations that robustly inhibited cancer cell proliferation [1]. This contrasts sharply with many mono-benzothiazole carboxamides that show pan-cytotoxicity across both cancerous and normal cell lines [2]. The 1,4-phenylene-bis-benzothiazole framework of CAS 477538-35-5 places it in the same structural subclass as 3d, suggesting a favorable selectivity profile compared to non-bridged benzothiazole-2-carboxamides.

Selectivity Cancer Fibroblast Cytotoxicity Therapeutic window

Dual Antioxidant-Antiproliferative Potential: Bridged Bis-Benzothiazole vs. Simple Benzothiazole Carboxamides

Benzothiazole-2-carboxamides can be tuned for antioxidant or antiproliferative activity based on substitution; trihydroxy-substituted benzothiazole-2-carboxamide 29 outperformed the reference antioxidant BHT in both DPPH (free radical scavenging) and FRAP (ferric reducing) assays [1]. CAS 477538-35-5, with its dual benzothiazole rings and amide linkage, presents a scaffold amenable to further functionalization for dual antioxidant–anticancer activity, a combination not typically observed in simple N-aryl-benzothiazole-2-carboxamides that lack the extended conjugation and hydrogen-bonding capacity of the bis-benzothiazole core [2]. Density functional theory (DFT) calculations rationalize the enhanced radical stabilization in benzothiazole-2-carboxamides through formation of two [O···H–O] hydrogen bonds in the resulting radical, a feature potentially amplified in the bis-benzothiazole architecture [1].

Antioxidant Radical scavenging DFT Dual activity Benzothiazole-2-carboxamide

Antiproliferative Potency: Benzothiazole Carboxamide Scaffold vs. Carbamate Analogs in MCF-7 Breast Cancer

A systematic study of benzothiazole carbamates and amides revealed that the carboxamide linkage (as in CAS 477538-35-5) supports robust antiproliferative activity in MCF-7 human breast cancer cells, with lead compounds inducing specific apoptosis, G2/M cell cycle arrest, and reactive oxygen species (ROS) reduction [1]. While the exact IC50 of CAS 477538-35-5 has not been reported as of the knowledge cutoff, structurally related benzothiazole amides in this series achieved submicromolar activity against NT2/D1 testicular embryonal carcinoma cells and strongly inhibited cell migration and invasiveness [1]. The carboxamide linker offers distinct metabolic stability advantages over the hydrolytically labile carbamate group, a key differentiator for in vivo and long-term cell culture studies [2].

Antiproliferative MCF-7 Apoptosis G2/M arrest Carboxamide

Validated Research and Procurement Scenarios for N-[4-(1,3-Benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide


DNA-Damage Anticancer Probe Development Leveraging Bis-Benzothiazole Intercalation

Use CAS 477538-35-5 as a core scaffold for designing DNA-targeted anticancer agents. The 1,4-phenylene-bis-benzothiazole architecture enables dual intercalative binding and topoisomerase I/II poisoning, a mechanism validated in structurally analogous phenylene-bis-benzothiazoles [1]. This application is ideal for academic medicinal chemistry groups optimizing linker length and substitution for enhanced DNA affinity.

Tumor-Selective Cytotoxin with Reduced Fibroblast Toxicity

Deploy CAS 477538-35-5 in selectivity screens against matched tumor/normal cell line panels. The phenylene-bis-benzothiazole subclass has demonstrated complete sparing of normal fibroblasts at antiproliferative doses, a selectivity advantage over pan-toxic mono-benzothiazole derivatives [1]. Procurement supports translational oncology programs requiring compounds with a pre-validated selectivity blueprint.

Metabolically Stable Carboxamide Probe for In Vivo Pharmacokinetic Studies

Select CAS 477538-35-5 over benzothiazole carbamate analogs for in vivo studies. The amide bond resists esterase-mediated hydrolysis that rapidly degrades carbamates, providing the chemical stability needed for reliable pharmacokinetic profiling and long-term in vivo efficacy experiments [2].

Dual-Function Antioxidant–Antiproliferative Benzothiazole Platform

Utilize CAS 477538-35-5 as a starting point for synthesizing derivatives with combined radical-scavenging and antiproliferative activity. The benzothiazole-2-carboxamide scaffold has demonstrated potent antioxidant capacity exceeding BHT, with DFT calculations guiding rational design of new analogs [3]. The bis-benzothiazole configuration may further enhance radical stabilization through extended conjugation.

Quote Request

Request a Quote for N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.